molecular formula C21H21ClN2O2 B4323519 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B4323519
M. Wt: 368.9 g/mol
InChI Key: WITQQCGUHLWKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide, also known as JNJ-47965567, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The exact mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme 15-lipoxygenase-1 (15-LOX-1), which is involved in the production of pro-inflammatory mediators. By inhibiting 15-LOX-1, this compound may reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and reduce pain sensation in animal models. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is its potential therapeutic applications in the treatment of various diseases. However, there are also some limitations to its use in lab experiments. For example, the synthesis of this compound is relatively complex and requires the use of various reagents and solvents. In addition, the overall yield of the synthesis is relatively low, which may limit its availability for lab experiments.

Future Directions

There are several future directions for the development of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide. One potential direction is the evaluation of its therapeutic effects in clinical trials. Another potential direction is the optimization of the synthesis method to improve the overall yield and availability of the compound for lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been evaluated for its potential therapeutic effects in various disease models. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and reduce pain sensation in animal models. These findings suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and pain.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-15-11-19(12-16(2)21(15)22)26-14-20(25)23-13-17-5-7-18(8-6-17)24-9-3-4-10-24/h3-12H,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITQQCGUHLWKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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